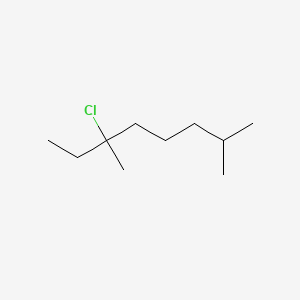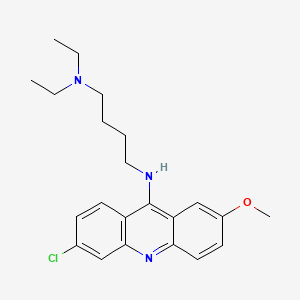
Acrichin 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Acrichin 8 involves the reaction of acridine derivatives with specific reagents under controlled conditions. One common synthetic route includes the reaction of acridine with diethylaminobutylamine and subsequent chlorination to form acridine dichlorohydrate . Industrial production methods typically involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Acrichin 8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinacrine N-oxide.
Common reagents used in these reactions include hexachloroantimonic acid for fluorometric reactions and other standard organic reagents . Major products formed from these reactions include quinacrine N-oxide, dihydroquinacrine, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Acrichin 8 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Acrichin 8 involves its interaction with cellular components. It intercalates into DNA, disrupting the replication and transcription processes . This compound also inhibits the activity of certain enzymes, such as topoisomerases, which are crucial for DNA replication . These interactions lead to the inhibition of cell proliferation and the induction of cell death in certain types of cells .
Comparación Con Compuestos Similares
Acrichin 8 is often compared with other acridine derivatives, such as:
Atebrin: Another antimalarial drug with similar chemical structure but different pharmacokinetic properties.
Acriflavine: Used as an antibacterial agent, it has a similar mechanism of action but is less effective against malaria.
This compound is unique due to its broad range of applications and its ability to intercalate into DNA, making it a valuable compound in both research and industry .
Propiedades
Número CAS |
522-21-4 |
|---|---|
Fórmula molecular |
C22H28ClN3O |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
N-(6-chloro-2-methoxyacridin-9-yl)-N',N'-diethylbutane-1,4-diamine |
InChI |
InChI=1S/C22H28ClN3O/c1-4-26(5-2)13-7-6-12-24-22-18-10-8-16(23)14-21(18)25-20-11-9-17(27-3)15-19(20)22/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,24,25) |
Clave InChI |
TXCSDESMIIXNRY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


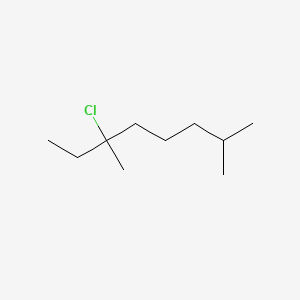
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
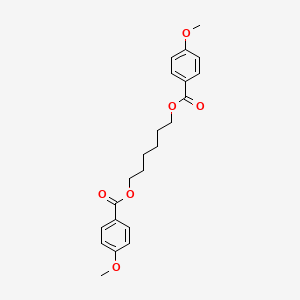

![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
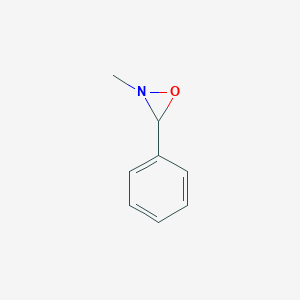
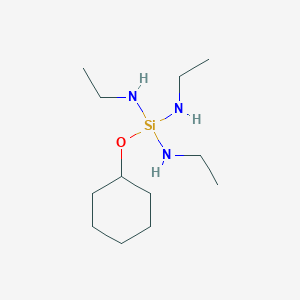
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
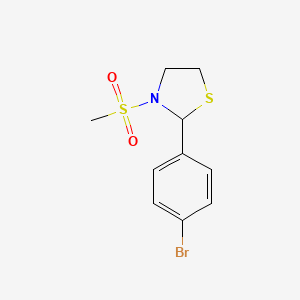
![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)
